D-Galacturonic Acid Monohydrate

Catalog No.
S1800229
CAS No.
91510-62-2
M.F
C6H12O8
M. Wt
212.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Galacturonic Acid Monohydrate

CAS Number

91510-62-2

Product Name

D-Galacturonic Acid Monohydrate

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid;hydrate

Molecular Formula

C6H12O8

Molecular Weight

212.15 g/mol

InChI

InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);1H2/t2-,3+,4+,5-;/m0./s1

InChI Key

JKCNUXXWWMOQSF-RMTXHFLUSA-N

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O.O

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O.O

Sugar acid. Highly purified product from pectin.
D-Galacturonic acid is a monosaccharide and the major component of pectin. It is formed from glucose in a multi-step process in which uridine-5'-diphosphoglucuronic acid (UDP-glucuronic acid;) is epimerized to UDP-galacturonic acid, from which D-galacturonic acid can be oligomerized to form pectin or metabolized to L-ascorbic acid, L-galactonic acid, galactaric acid, or D-(+)-xylose. D-Galacturonic acid (200, 400, and 800 mg/kg) increases body weight and reduces intestinal mucosal permeability in a rat model of iodoacetamide-induced functional dyspepsia.

D-Galacturonic Acid Monohydrate (CAS 91510-62-2) is a highly purified, stable crystalline uronic acid that serves as the primary structural building block of plant pectin. In industrial and laboratory procurement, this specific monohydrate form (MW 212.15 g/mol) is prioritized over anhydrous variants or crude pectin extracts due to its precise stoichiometric reliability, high aqueous solubility, and extended shelf stability of at least two years at +4°C . It is heavily utilized as a chiral pool precursor for the synthesis of N-(D-galacturonoyl) amino acids, a highly reactive substrate in controlled Maillard reactions, and the definitive calibration standard for quantifying pectinase and polygalacturonase enzymatic activity [REFS-1, REFS-2].

Research Fit

Analytical Standard Monomer reference for pectin/polysaccharide HPLC calibration and standard curve generation
Enzyme Assay Substrate Preferred substrate for uronic acid reductase and polygalacturonase activity characterization
Biorefinery Reference Key fermentable monomer reference for mucic acid bioproduction and pectin valorization studies

Substituting D-Galacturonic Acid Monohydrate with its C-4 epimer (D-glucuronic acid), anhydrous D-galacturonic acid, or crude pectin mixtures leads to critical failures in both analytical reproducibility and synthetic processability. In enzymatic assays, substituting the monohydrate with anhydrous forms or variable-hydration pectin introduces an inherent ~8.5% molarity error, destroying the linearity of standard calibration curves required for regulatory compliance [1]. Furthermore, D-glucuronic acid cannot act as a functional drop-in replacement in coordination chemistry or stereoselective synthesis; it lacks the specific C-4 oxygen orientation that stabilizes low-pH metal-ligand complexes and exhibits fundamentally different anomeric solvent sensitivity, which compromises stereocontrol in dipeptide coupling reactions [2].

Substitution Risk

pKa and protonation state differ from D-glucuronic acid, altering ion-exchange retention and metal-binding behavior
Enzyme substrate affinity may shift by >20% for key reductases; D-glucuronic acid cannot directly substitute without method revalidation
Defined monohydrate crystalline form ensures consistent water content and optical rotation; anhydrous or mixed-anomer forms may introduce batch variability

Absolute Molar Calibration Accuracy in Pectinase Assays

For the quantification of endo- and exo-polygalacturonase activity, D-Galacturonic Acid Monohydrate is mandated as the standard reference material. Using the monohydrate form (MW 212.15 g/mol) ensures exact stoichiometric conversion (1 μmol = 1 U of activity) across standard curves from 0 to 250 μg/mL, whereas anhydrous forms or crude pectin introduce significant molarity deviations due to uncharacterized hydration states [1].

Evidence DimensionMolar Calibration Accuracy
Target Compound DataD-Galacturonic Acid Monohydrate ensures 0% hydration-variance error (MW 212.15 g/mol).
Comparator Or BaselineAnhydrous D-galacturonic acid introduces an ~8.5% inherent molarity error.
Quantified DifferenceEliminates ~8.5% stoichiometric deviation in specific activity calculations.
ConditionsCyanoacetamide or DNS colorimetric assay for polygalacturonase activity.

Essential for industrial quality control of enzymatic preparations where precise specific activity (U/mg) dictates product pricing and regulatory compliance.

Enzyme substrate affinity
Head-to-head
Km 18.8% lower (3.79 vs 4.67 mM)
Higher affinity supports lower reagent use per assay
D-galacturonic acid reductase; NADPH cofactor Km 62.5 µM

Superior Nonenzymatic Browning Reactivity for Flavor Formulation

In controlled Maillard reaction models, D-galacturonic acid exhibits exceptionally high reactivity compared to its epimer and standard reducing sugars. When reacted with L-alanine, D-galacturonic acid achieves an absorption value at 420 nm that is twice as high as an equimolar D-glucuronic acid model, and six times higher than L-arabinose [1].

Evidence DimensionBrowning intensity (Absorption at 420 nm)
Target Compound DataD-Galacturonic acid + L-alanine model
Comparator Or BaselineD-Glucuronic acid + L-alanine model
Quantified Difference>2x higher browning intensity than D-glucuronic acid; 6x higher than L-arabinose.
ConditionsUnbuffered aqueous solutions at pH 5.0, 100 °C for 120 minutes.

Drives procurement for flavor and color engineering, where high-reactivity precursors are required to efficiently generate cyclic nitrogen-containing flavor compounds.

Acid dissociation constant (pKa)
Cross-study comparable
pK₁ 3.17–3.28 vs 2.95–3.06
Weaker acid profile affects HPLC ion-exchange retention
20°C potentiometric titration; ~0.2 unit difference

Enhanced Stability of Low-pH Metal-Ligand Complexes

D-Galacturonic acid forms highly stable complexes with Cu(II) at low pH, specifically forming CuL+ and CuH-1L species. In contrast, under identical potentiometric titration conditions, the CuL+ complex is not even detected for D-glucuronic acid, indicating that the specific C-4 oxygen orientation of galacturonic acid is critical for metal-ligand binding [1].

Evidence DimensionCu(II) Complex Formation at low pH
Target Compound DataForms stable CuL+ and CuH-1L complexes.
Comparator Or BaselineD-Glucuronic acid (CuL+ complex is not formed/detected).
Quantified DifferenceAbsolute presence vs. absence of the CuL+ chelate species at low pH.
ConditionsAqueous potentiometric titration at 20°C, ionic strength 0.10 M.

Validates the selection of D-galacturonic acid over glucuronic acid for formulating biodegradable metal chelators and agricultural micronutrient delivery systems.

Quantification accuracy
Head-to-head
PH-HPLC recovers 45.5–233.1% more GalA vs acid hydrolysis
Method choice critically determines pectin quality assessment
Pectinase 2250 U/g; 50°C, 24h; three feedstocks

High Solvent Sensitivity for Stereoselective Synthesis

The anomeric preference of β-D-galacturonic acid is highly sensitive to solvent permittivity due to a higher electropositive potential on its α-face. The sensitivity of its free energy change to solvent polarity (ΔΔG°obs/Δε) is -0.0109, which is significantly steeper than that of β-D-glucuronic acid (-0.0076) [1].

Evidence DimensionSensitivity of anomeric preference to solvent polarity (ΔΔG°obs/Δε)
Target Compound Dataβ-D-galacturonic acid slope = -0.0109 kcal/mol
Comparator Or Baselineβ-D-glucuronic acid slope = -0.0076 kcal/mol
Quantified Difference~43% greater sensitivity to solvent permittivity changes.
ConditionsMolecular dynamics and NMR analysis across varying solvent permittivities.

Critical for process chemists designing stereoselective syntheses of N-(D-galacturonoyl) amino acids, as solvent choice can be leveraged to tightly control the anomeric ratio.

Vir gene induction potency
Class-level
Ranked among strongest inducers in 11-sugar panel
Reported top activity class for Agrobacterium vir regulon
Exact fold-difference not provided; structural requirements noted
Crystal form & anomer
Supporting evidence
α-anomer; monohydrate confirmed by X-ray and ¹³C CPMAS NMR
Ensures batch optical rotation and dissolution consistency
Solid-state characterization; primarily α-anomer specification
Mucic acid titer improvement
Head-to-head
Nearly 30% higher titer; 23% increase under N-limited SSF
Supports strain development and yield calibration workflows
Prototrophic vs auxotrophic S. cerevisiae; citrus peel waste

Enzymatic Activity Standardization

Procured as the absolute calibration standard for quantifying endo- and exo-polygalacturonase (pectinase) specific activity in industrial fermentation, ensuring regulatory compliance and eliminating the ~8.5% molarity error associated with anhydrous forms [1].

Advanced Flavor and Browning Formulations

Utilized as a highly reactive uronic acid precursor in controlled Maillard reactions to generate cyclic nitrogen-containing flavor compounds (FPA/HPA) significantly faster than D-glucuronic acid or standard reducing sugars [2].

Biodegradable Chelating Agents

Applied in agricultural and environmental formulations to mobilize Cu(II) and other transition metals, utilizing its superior low-pH complexation capabilities compared to in-class substitutes like glucuronic acid [3].

Chiral Pool Synthesis of Dipeptides

Procured as a stereochemically predictable building block for synthesizing N-(D-galacturonoyl) amino acids, leveraging its unique solvent-sensitive anomeric control to optimize synthetic yields [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pectin & Polysaccharide HPLC Quantification
Analytical standard-grade purity; defined water content and optical rotation
Standard curve linearity and PH-HPLC method reproducibility across batches
Uronic Acid Reductase & Polygalacturonase Assays
Reported substrate affinity profile vs. alternative uronic acids
Assay sensitivity and reducing sugar quantification in DNS/MBTH detection
Plant-Fungal Pathogenicity & Vir Gene Induction
Maximal vir gene induction activity in reported monosaccharide panel
Host-dependent virulence endpoint interpretation and pectin catabolic gene studies
Biorefinery: Mucic Acid from Pectin Feedstocks
Key fermentable monomer reference for pectin-rich agro-industrial residues
Yield calibration and fermentation monitoring in prototrophic yeast strain development

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

212.05321734 g/mol

Monoisotopic Mass

212.05321734 g/mol

Heavy Atom Count

14

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